molecular formula C22H15ClO4 B11153990 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11153990
M. Wt: 378.8 g/mol
InChI Key: CHOUOSYGQUYDSD-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a 4-chlorophenyl group, an oxoethoxy linkage, and a methyl group attached to the benzo[c]chromen-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to cyclization with resorcinol under acidic conditions to yield the benzo[c]chromen-6-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one
  • 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one

Uniqueness

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H15ClO4

Molecular Weight

378.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H15ClO4/c1-13-10-16(26-12-19(24)14-6-8-15(23)9-7-14)11-20-21(13)17-4-2-3-5-18(17)22(25)27-20/h2-11H,12H2,1H3

InChI Key

CHOUOSYGQUYDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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